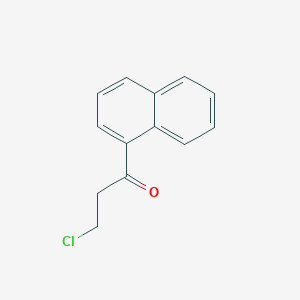
3-Chloro-1-(naphthalen-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(naphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-1-yl)propan-1-one, featuring a chlorine atom attached to the third carbon of the propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-1-(naphthalen-1-yl)propan-1-one can be synthesized through the reaction of 3-chloropropionyl chloride with naphthalene. The reaction typically involves the use of a solvent such as hexane or ethyl acetate and is carried out under reflux conditions. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(naphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-1-(naphthalen-1-yl)propan-1-one or 3-thio-1-(naphthalen-1-yl)propan-1-one.
Oxidation: Formation of 3-chloro-1-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 3-chloro-1-(naphthalen-1-yl)propan-1-ol.
Applications De Recherche Scientifique
3-Chloro-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
- 3-Chloro-1-(naphthalen-2-yl)propan-1-one
Uniqueness
3-Chloro-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .
Propriétés
Numéro CAS |
345949-37-3 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
3-chloro-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
Clé InChI |
DETJTGBOFHIWJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


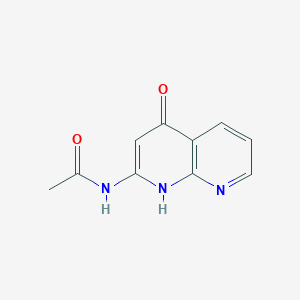
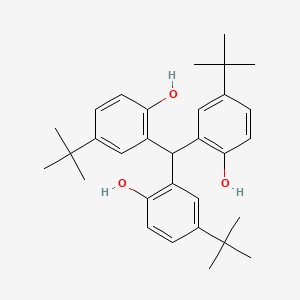
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

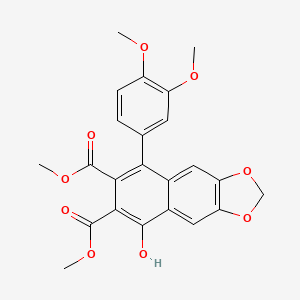


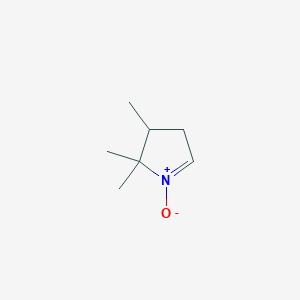
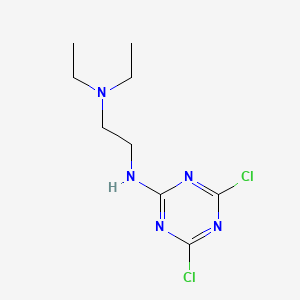

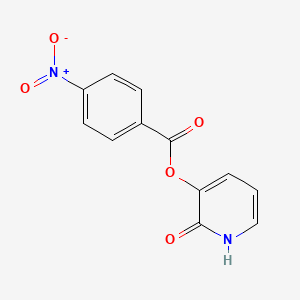
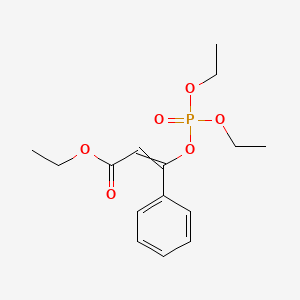

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
